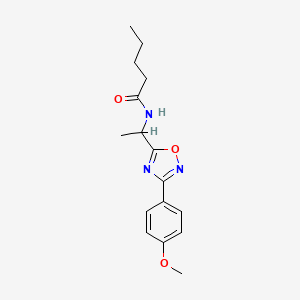
N-(1-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)ethyl)pentanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(1-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)ethyl)pentanamide, also known as MPO, is a chemical compound that has been gaining attention in the scientific community due to its potential applications in various fields. MPO is a derivative of oxadiazole, a five-membered heterocyclic compound that contains nitrogen and oxygen atoms in its ring structure.
Mecanismo De Acción
The mechanism of action of N-(1-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)ethyl)pentanamide involves its ability to react with ROS and form a highly fluorescent product. The fluorescence intensity of the product is directly proportional to the amount of ROS present in the sample, allowing for quantitative detection of ROS. This compound is also able to cross cell membranes and localize in the mitochondria, which are the primary sites of ROS production in cells.
Biochemical and Physiological Effects:
This compound has been found to have minimal toxicity and does not interfere with normal cellular processes. It has been shown to selectively detect ROS in living cells and tissues without affecting their viability or function. This compound has also been found to be stable under physiological conditions, making it a reliable tool for studying ROS-related diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of N-(1-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)ethyl)pentanamide is its high selectivity and sensitivity for detecting ROS. It has also been found to be stable under physiological conditions, making it a reliable tool for studying ROS-related diseases. However, one of the limitations of this compound is its relatively low quantum yield, which can limit its sensitivity for detecting low levels of ROS.
Direcciones Futuras
There are several future directions for the research and development of N-(1-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)ethyl)pentanamide. One area of interest is the development of more sensitive and selective fluorescent probes for detecting ROS in biological systems. Another area of interest is the use of this compound in the diagnosis and treatment of ROS-related diseases, such as cancer and neurodegenerative diseases. Additionally, the use of this compound in other fields of scientific research, such as environmental monitoring and food safety, is also an area of potential future research.
Métodos De Síntesis
The synthesis of N-(1-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)ethyl)pentanamide involves the reaction of 4-methoxybenzohydrazide with pentanoyl chloride in the presence of triethylamine and triphosgene to form the intermediate compound 1-(4-methoxyphenyl)-3-pentanoylthiourea. This intermediate compound is then reacted with ethyl bromoacetate in the presence of sodium hydride to form the final product, this compound.
Aplicaciones Científicas De Investigación
N-(1-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)ethyl)pentanamide has been found to have potential applications in various fields of scientific research. One of the major areas of interest is its use as a fluorescent probe for detecting reactive oxygen species (ROS) in biological systems. ROS are highly reactive molecules that play a critical role in various physiological and pathological processes, including aging, cancer, and neurodegenerative diseases. This compound has been shown to selectively detect ROS in living cells and tissues, making it a valuable tool for studying ROS-related diseases.
Propiedades
IUPAC Name |
N-[1-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]ethyl]pentanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N3O3/c1-4-5-6-14(20)17-11(2)16-18-15(19-22-16)12-7-9-13(21-3)10-8-12/h7-11H,4-6H2,1-3H3,(H,17,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NUGYICKEGQMXAW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(=O)NC(C)C1=NC(=NO1)C2=CC=C(C=C2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

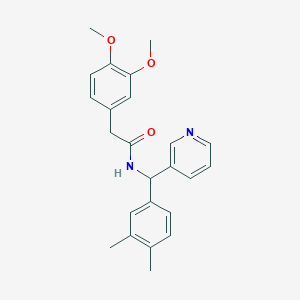

![3-(2,5-dimethoxyphenyl)-5-oxo-N-[4-(propan-2-yl)phenyl]-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B7718480.png)
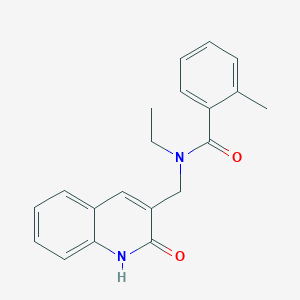
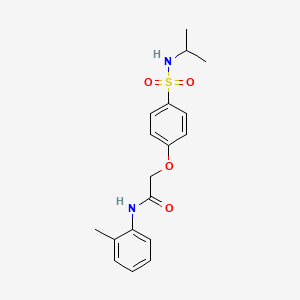
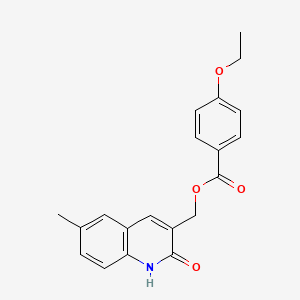
![2,2-diphenyl-N-[(pyridin-3-yl)methyl]acetamide](/img/structure/B7718511.png)
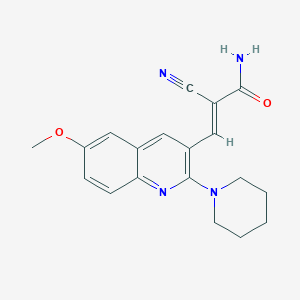
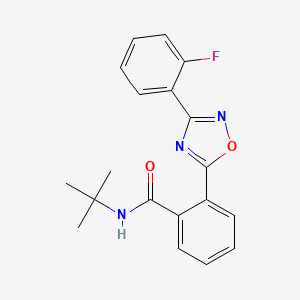
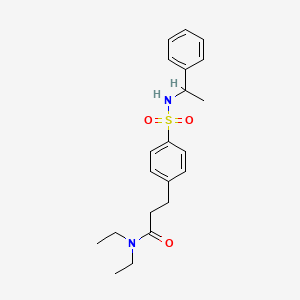
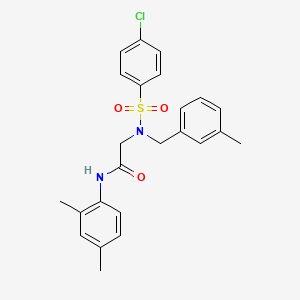


![(E)-N'-(4-methoxybenzylidene)-2-methylimidazo[1,2-a]pyridine-3-carbohydrazide](/img/structure/B7718562.png)